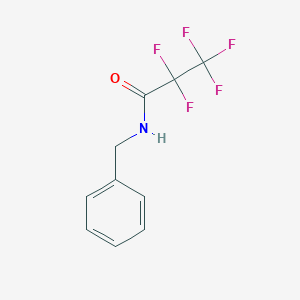

N-Benzylpentafluoropropionamide

Description

N-Benzylpentafluoropropionamide (C₁₁H₈F₅NO) is a fluorinated amide derivative characterized by a benzyl group attached to the nitrogen atom and a pentafluoropropionyl moiety. Its structure combines the electron-withdrawing properties of fluorine atoms with the aromatic benzyl group, making it useful in pharmaceuticals, agrochemicals, and materials science. Key properties include:

- Molecular weight: 265.18 g/mol

- Boiling point: ~210–215°C (estimated)

- Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water due to fluorination.

The compound’s stability under acidic/basic conditions and its role as a fluorinated building block in organic synthesis have been widely studied.

Properties

CAS No. |

1799-75-3 |

|---|---|

Molecular Formula |

C10H8F5NO |

Molecular Weight |

253.17 g/mol |

IUPAC Name |

N-benzyl-2,2,3,3,3-pentafluoropropanamide |

InChI |

InChI=1S/C10H8F5NO/c11-9(12,10(13,14)15)8(17)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,16,17) |

InChI Key |

BMJLZWVREALOGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F |

Other CAS No. |

1799-75-3 |

Synonyms |

N-BENZYLPENTAFLUOROPROPIONAMIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize N-Benzylpentafluoropropionamide, it is compared to structurally related fluorinated amides:

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₁₁H₈F₅NO | 265.18 | 210–215 | Low |

| Pentafluoropropionamide | C₃H₂F₅NO | 175.05 | ~160–165 | Moderate |

| N-Benzyltrifluoroacetamide | C₉H₈F₃NO | 203.16 | ~185–190 | Low |

| N-Methylpentafluoropropionamide | C₄H₄F₅NO | 189.08 | ~155–160 | Moderate |

Key Observations :

- The benzyl group in this compound increases molecular weight and hydrophobicity compared to non-benzylated analogs (e.g., Pentafluoropropionamide).

- Fluorine substitution : Full pentafluorination (vs. trifluoro in N-Benzyltrifluoroacetamide) enhances electron-withdrawing effects, influencing reactivity and stability.

Chemical Reactivity

- Hydrolysis Resistance : this compound exhibits greater resistance to hydrolysis than N-Methylpentafluoropropionamide due to steric hindrance from the benzyl group.

- Nucleophilic Substitution: The pentafluoropropionyl group undergoes slower nucleophilic attack compared to trifluoroacetamide derivatives, as noted in Suzuki coupling reactions .

- Thermal Stability : Decomposes at ~250°C, outperforming N-Benzyltrifluoroacetamide (~220°C) due to stronger C–F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.